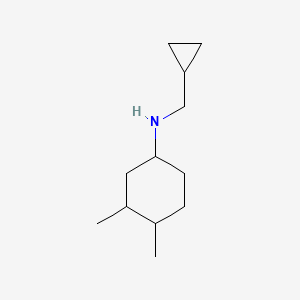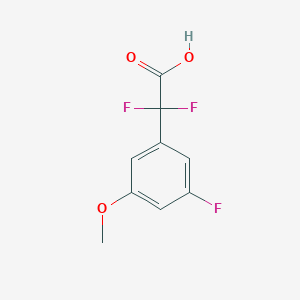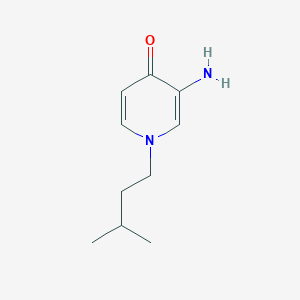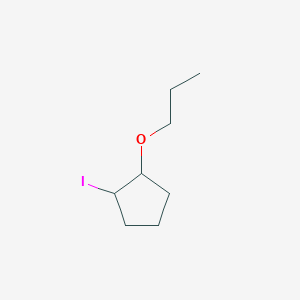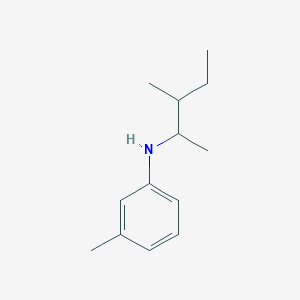
3-methyl-N-(3-methylpentan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(3-methylpentan-2-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methylpentan-2-yl)aniline can be achieved through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . This method provides a straightforward route to access this hindered amine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the hydroamination method mentioned above can be scaled up for industrial applications, providing a reliable route for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-(3-methylpentan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(3-methylpentan-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for organic synthesis and preparation of drug candidates.
Medicine: Utilized in medicinal chemistry for developing new pharmaceuticals.
Industry: Employed in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(3-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-N-(2-methylpentan-2-yl)aniline: Another hindered amine with similar applications in organic synthesis and medicinal chemistry.
3-(N-acetyl)-N-(2-methylpentan-2-yl)aniline: A related compound used for similar purposes.
Uniqueness
3-methyl-N-(3-methylpentan-2-yl)aniline is unique due to its specific structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for developing new drug candidates and other chemical products.
Eigenschaften
Molekularformel |
C13H21N |
|---|---|
Molekulargewicht |
191.31 g/mol |
IUPAC-Name |
3-methyl-N-(3-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-5-11(3)12(4)14-13-8-6-7-10(2)9-13/h6-9,11-12,14H,5H2,1-4H3 |
InChI-Schlüssel |
BDXKUGMJNFVJER-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)NC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


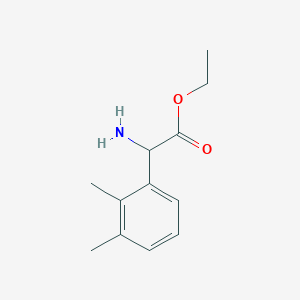
![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)
![2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid](/img/structure/B15273307.png)
![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)

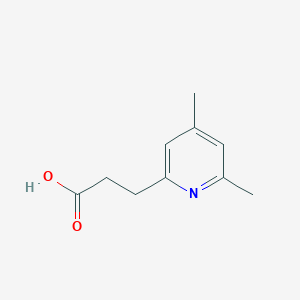
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
